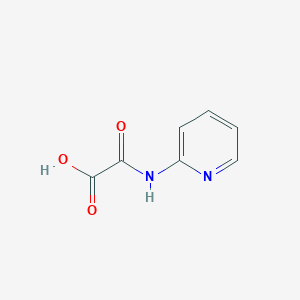

N-(2-Pyridyl)oxamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Pyridyl)oxamic acid is an organic compound with the chemical formula C7H6N2O3. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs like piroxicam. This compound is characterized by its white crystalline appearance and its ability to dissolve in water and some organic solvents .

准备方法

The synthesis of N-(2-Pyridyl)oxamic acid involves a two-step process:

Condensation Reaction: Acetaldehyde is condensed with 2-pyridine amine to form N-acetyl pyridine amine.

Oxidation Reaction: N-acetyl pyridine amine is then reacted with hydroperoxide volatile acid to yield this compound.

化学反应分析

Coordination Chemistry and Metal Complexation

The pyridyl nitrogen and oxamate oxygen atoms enable coordination to transition metals:

- Zn(II) complexes : Reaction with ZnCl₂ in methanol forms tetrahedral complexes where the oxamic acid acts as a bidentate ligand .

- Cu(II)-mediated cyclization : DFT studies suggest Cu(II) facilitates intramolecular cyclization of intermediates via deprotonation and oxidation steps .

Mechanistic Insight :

- Deprotonation of the oxamic acid by nitrate anions enhances ligand acidity, enabling cyclization .

- Cu(II) acts as a redox mediator, accepting electrons during ring formation and regenerating via aerobic oxidation .

Nucleophilic Substitution and Cross-Coupling

The pyridyl ring participates in Reissert–Henze-type reactions :

- Amination : Reaction with amines or isocyanides under acidic conditions yields 2-aminopyridine derivatives .

- Regioselectivity : Electron-withdrawing substituents on the pyridyl ring favor nucleophilic attack at the C2 position (Table 1) .

Table 1: Regioselectivity in Amination Reactions

| Nucleophile | Preferred Position | Product Type | Reference |

|---|---|---|---|

| Aniline | C8 | N-Substituted pyridone | |

| Phenylmethanamine | C2 | 2-Substituted pyridine |

Mechanistic Drivers :

- Cation-π interactions stabilize transition states for C2-selective products .

- Steric hindrance and electronic effects dictate regioselectivity .

Acid-Base Behavior and Solubility

The compound exhibits pH-dependent solubility due to its acidic protons:

Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| DMSO | 10–20 | 25°C | |

| Methanol | 5–10 | 25°C |

科学研究应用

N-(2-Pyridyl)oxamic acid has several applications in scientific research:

作用机制

The mechanism of action of N-(2-Pyridyl)oxamic acid involves its ability to form stable complexes with metal ions. This interaction can inhibit certain enzymatic activities, such as those involving lactate dehydrogenase . The compound’s structure allows it to engage in protonation and deprotonation equilibria, which are crucial for its biological activity .

相似化合物的比较

N-(2-Pyridyl)oxamic acid is similar to other oxamic acids, such as:

- N-Phenyl oxamic acid

- N-Benzyl oxamic acid

- N-Methyl oxamic acid

What sets this compound apart is its pyridine ring, which enhances its ability to form stable metal complexes and participate in unique chemical reactions .

生物活性

N-(2-Pyridyl)oxamic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7H6N2O3, features a pyridine ring substituted with an oxamic acid moiety. Its molecular structure is pivotal in influencing its biological interactions and activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that compounds containing the pyridine structure, such as this compound, possess significant antimicrobial properties. For instance, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. In various studies, the minimum inhibitory concentration (MIC) values have been reported to be as low as 5.8 μg/mL against Candida albicans and Aspergillus flavus .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives lead to apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Enzyme Inhibition : this compound has been implicated in the inhibition of key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in the context of obesity and type 2 diabetes .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Interaction with Biological Targets : The compound's ability to form hydrogen bonds and coordinate with metal ions may facilitate its interaction with various biological targets, including enzymes and receptors.

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins, which is crucial for its role as a drug candidate .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives, including this compound, against E. coli, P. aeruginosa, S. aureus, and fungal strains. The results indicated strong activity with MIC values comparable to conventional antibiotics .

- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with this compound resulted in significant cytotoxic effects, leading to apoptosis and reduced viability in a dose-dependent manner .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Comments |

|---|---|---|---|

| Antimicrobial | E. coli | 93.7 | Effective against Gram-negative bacteria |

| Antimicrobial | P. aeruginosa | 62.5 | Strong inhibition observed |

| Antimicrobial | C. albicans | 5.8 | High potency against fungal strains |

| Cytotoxicity | MDA-MB-231 | - | Induces apoptosis at low concentrations |

| Cytotoxicity | MCF-7 | - | Dose-dependent viability reduction |

属性

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。